Home > Products > Screening Compounds P66667 > Adriamycin octanoylhydrazone
Adriamycin octanoylhydrazone - 76634-98-5

Adriamycin octanoylhydrazone

Catalog Number: EVT-266339
CAS Number: 76634-98-5
Molecular Formula: C35H45N3O11
Molecular Weight: 683.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxorubicin octanoylhydrazone is an anthracycline antibiotic with antineoplastic activity.
Overview

Adriamycin octanoylhydrazone is a derivative of doxorubicin, a well-known anthracycline antibiotic used primarily in cancer chemotherapy. This compound has garnered attention due to its enhanced antitumor activity and reduced toxicity compared to its parent compound. Adriamycin octanoylhydrazone is classified as an antineoplastic agent and is structurally modified to improve its pharmacological properties.

Source and Classification

Adriamycin octanoylhydrazone is synthesized from doxorubicin, which is derived from the bacterium Streptomyces peucetius. The modification involves the attachment of an octanoylhydrazone moiety, which alters its pharmacokinetics and therapeutic profile. This compound falls under the classification of hydrazone derivatives and is recognized for its potential in cancer treatment due to its improved efficacy against various tumor types while minimizing side effects associated with traditional doxorubicin therapy.

Synthesis Analysis

The synthesis of adriamycin octanoylhydrazone involves several key steps:

  1. Starting Material: Doxorubicin serves as the primary starting material.
  2. Modification: The synthesis typically includes the reaction of doxorubicin with octanoic acid hydrazone, leading to the formation of the hydrazone bond.
  3. Purification: The resulting product undergoes purification processes, such as crystallization or chromatography, to isolate adriamycin octanoylhydrazone from unreacted materials and by-products.

Technical details regarding the synthesis can be found in patent literature that outlines specific methodologies and conditions required for optimal yield and purity of the compound .

Molecular Structure Analysis

The molecular structure of adriamycin octanoylhydrazone retains the core structure of doxorubicin while incorporating an octanoyl group through a hydrazone linkage.

  • Molecular Formula: C27_{27}H36_{36}N4_{4}O6_{6}
  • Molecular Weight: Approximately 484.6 g/mol
  • Structural Features: The compound features a tetracyclic ring system characteristic of anthracyclines, along with an extended aliphatic chain provided by the octanoyl group, which enhances its lipophilicity.

This structural modification is crucial for its distribution and interaction with biological membranes.

Chemical Reactions Analysis

Adriamycin octanoylhydrazone can participate in various chemical reactions typical of hydrazones:

  1. Hydrolysis: Under acidic or basic conditions, the hydrazone bond may hydrolyze, leading to the release of doxorubicin and octanoic acid.
  2. Reduction: The carbonyl group in the hydrazone can undergo reduction, potentially yielding different derivatives with altered activity.
  3. Reactivity with Nucleophiles: The electrophilic nature of the carbonyl carbon allows for nucleophilic attack, which can be exploited in further synthetic modifications.

These reactions are significant for understanding the stability and reactivity profile of adriamycin octanoylhydrazone in biological systems.

Mechanism of Action

The mechanism of action of adriamycin octanoylhydrazone is similar to that of doxorubicin:

  1. DNA Intercalation: The compound intercalates between DNA base pairs, disrupting DNA replication and transcription.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, leading to DNA strand breaks.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells.

Studies suggest that adriamycin octanoylhydrazone may exhibit enhanced potency against certain tumor types due to improved cellular uptake facilitated by its lipophilic nature .

Physical and Chemical Properties Analysis

Adriamycin octanoylhydrazone exhibits distinct physical and chemical properties:

  • Appearance: Typically appears as a reddish powder or crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stability can vary based on pH; it is generally more stable under neutral to slightly alkaline conditions compared to acidic environments.

Relevant data on these properties are crucial for formulation development and therapeutic applications.

Applications

Adriamycin octanoylhydrazone has several scientific uses:

  1. Cancer Therapy: Its primary application lies in oncology, where it is investigated for treating various malignancies, including breast cancer and leukemia.
  2. Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding drug resistance mechanisms in cancer cells.
  3. Comparative Studies: It is often used in comparative studies with doxorubicin to evaluate improvements in efficacy and toxicity profiles.
Chemical Structure and Synthesis of Adriamycin Octanoylhydrazone

Structural Characterization of the Octanoylhydrazone Moiety

Adriamycin octanoylhydrazone (OctAdr; NSC 233853) is a hydrazone derivative of the anthracycline antibiotic adriamycin (doxorubicin). Its structure features a carbonyl hydrazone bond (–C=N–N–) formed by condensing the ketone group at the C13 position of adriamycin with octanoic acid hydrazide. This modification replaces the native carbonyl oxygen with a nitrogen-linked octanoyl chain, creating a lipophilic conjugate [1] [2]. Spectroscopic analyses confirm key structural attributes:

  • Hydrazone bond geometry: The E-isomer predominates due to thermodynamic stability, confirmed by NMR chemical shifts at 7.5–8.0 ppm (imine proton) and IR stretches at 1590–1610 cm⁻¹ (C=N) [10].
  • Lipophilicity enhancement: The octanoyl chain (C8H15O) increases log P by ~2.5 units compared to native adriamycin, altering tissue distribution [1].
  • Fluorescence retention: The tetracyclic anthraquinone core remains intact, enabling detection via intrinsic fluorescence in metabolic studies [1].

Table 1: Spectral Signatures of Adriamycin Octanoylhydrazone

TechniqueKey FeaturesStructural Assignment
FT-IR1595 cm⁻¹, 3300 cm⁻¹C=N stretch, N-H bend
¹H NMRδ 2.29 (s, CH₃), 7.8 (s, N=CH)Octanoyl methyl, imine proton
Fluorescenceλₑₓ 480 nm, λₑₘ 560 nmAnthraquinone core

Synthetic Pathways for Hydrazone Functionalization

OctAdr synthesis follows a single-step condensation between adriamycin and octanoic acid hydrazide under mild acidic catalysis:

  • Reaction protocol: Equimolar adriamycin and octanoic acid hydrazide react in ethanol with 0.1M HCl at 50°C for 4–6 hours [2] [10].
  • Purification: Crude product is isolated via solvent evaporation, followed by silica gel chromatography (ethyl acetate:methanol, 9:1). Yield typically exceeds 75% [10].
  • Critical parameters:
  • pH control: Maintained at 4.5–5.0 to prevent adriamycin degradation.
  • Anhydrous conditions: Minimize hydrolysis of the hydrazone bond during synthesis.
  • Temperature limitation: Reactions above 60°C promote epimerization at C7 of adriamycin [8].

Table 2: Optimized Synthesis Parameters

ParameterOptimal RangeDeviation Impact
SolventEthanol/water (8:2)<75% yield in non-polar solvents
Temperature50–55°C>60°C: Epimerization
Catalyst0.1M HClBase catalysts degrade adriamycin

Comparative Analysis of Hydrazone vs. Other Adriamycin Derivatives

Tissue distribution disparities distinguish OctAdr from parent adriamycin (ADR) and metabolites like adriamycinol (ADR-OL):

  • Lung affinity: OctAdr-derived fluorescence peaks in lung tissue within 1 hour post-IV administration in mice, contrasting ADR’s preferential kidney accumulation [1].
  • Brain exclusion: Neither OctAdr nor ADR penetrates the blood-brain barrier significantly, but OctAdr shows even lower CNS exposure [1].
  • Metabolic stability: Unlike ADR, which rapidly converts to ADR-OL via carbonyl reductases, OctAdr releases ADR slowly via hydrolytic cleavage [1].

Physicochemical properties:

PropertyOctAdrADRADR-OL
Log P1.8-0.3-0.5
Plasma t½ (min)24045120
Biliary excretion25% (rabbits)40–50%35%

Stability Studies: Acid Sensitivity and Hydrolytic Degradation

OctAdr stability is pH-dependent and governs its metabolic fate:

  • Acid-catalyzed hydrolysis: The hydrazone bond cleaves rapidly below pH 5.0 (e.g., lysosomal environment), releasing native adriamycin. Half-life at pH 4.5 is <30 minutes vs. >24 hours at pH 7.4 [2] [9].
  • Plasma stability: In rabbit plasma, OctAdr degrades <5% over 4 hours due to near-neutral pH, contrasting with 80% cleavage in acidic buffers [1] [3].
  • Stabilization strategies:
  • Cyclodextrin inclusion: γ-Cyclodextrin complexes reduce hydrolysis by 50% at pH 7.0 via host-guest encapsulation [8].
  • PEGylation: Polyethylene glycol spacers between OctAdr and antibody carriers sterically shield the hydrazone bond, extending half-life [9].

Table 3: Hydrolysis Kinetics of OctAdr Under Varied Conditions

ConditionHalf-lifePrimary Degradant
pH 4.0, 37°C20 minAdriamycin
pH 7.4, 37°C28 hNone (intact)
Rabbit plasma>48 hTrace adriamycinol

Role of Linker Chemistry in Drug-Antibody Conjugation

The hydrazone bond in OctAdr enables its use as a cleavable linker in antibody-drug conjugates (ADCs):

  • Acid-labile release: In endosomes (pH 5.0–6.0) and lysosomes (pH 4.5), OctAdr hydrolyzes, freeing cytotoxic adriamycin intracellularly [2] [9].
  • Conjugation strategies:
  • Direct linkage: OctAdr’s hydrazone nitrogen couples to antibody carboxylates via carbodiimide chemistry, but yields heterogeneous conjugates [7].
  • PEG-spaced linkers: Incorporating 4–12-unit polyethylene glycol (PEG) spacers between OctAdr and the antibody enhances solubility and reduces aggregation. For example, PEG₄-OctAdr-MAb conjugates show 95% payload release at pH 4.5 vs. 15% at pH 7.4 [9].
  • Enzyme-triggered systems: Dipeptide sequences (e.g., Ala-Val) inserted adjacent to the hydrazone allow protease-specific cleavage. Thermolysin cleaves Ala-Val-linked OctAdr-ADCs with >80% efficiency [9].

Table 4: Hydrazone Linker Technologies in ADCs

Linker DesignCleavage TriggerRelease EfficiencyLimitations
Direct hydrazoneAcid pH70–80%Serum instability
PEG-hydrazoneAcid pH>95%Synthetic complexity
Dipeptide-hydrazoneProteases + acid80–90%Enzyme specificity

Concluding Remarks

Adriamycin octanoylhydrazone exemplifies rational drug design through targeted structural modification. Its hydrazone linker balances stability in circulation with rapid drug release in acidic compartments, enabling selective cytotoxicity. Advances in PEGylation and peptide-based conjugation continue to refine OctAdr’s applicability in next-generation ADCs.

Properties

CAS Number

76634-98-5

Product Name

Adriamycin octanoylhydrazone

IUPAC Name

N'-((E)-1-((2S,4S)-4-(((4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)octanehydrazide

Molecular Formula

C35H45N3O11

Molecular Weight

683.76

InChI

1S/C35H45N3O11/c1-4-5-6-7-8-12-24(40)38-37-23(16-39)35(46)14-19-27(22(15-35)49-25-13-20(36)30(41)17(2)48-25)34(45)29-28(32(19)43)31(42)18-10-9-11-21(47-3)26(18)33(29)44/h9-11,17,20,22,25,30,39,41,43,45-46H,4-8,12-16,36H2,1-3H3,(H,38,40)/b37-23+/t17-,20-,22-,25?,30+,35-/m0/s1

InChI Key

YFNRFXHHYCNVGO-AFZQDIHDSA-N

SMILES

CCCCCCCC(=O)N/N=C(\CO)/[C@@]1(Cc2c(c(c3c(c2O)C(=O)c4cccc(c4C3=O)OC)O)[C@H](C1)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Solubility

Soluble in DMSO

Synonyms

Doxorubicin octanoylhydrazone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.